molecular formula C7H9N3O2 B13167481 1-Cyclobutyl-4-nitro-1H-pyrazole

1-Cyclobutyl-4-nitro-1H-pyrazole

Cat. No.: B13167481
M. Wt: 167.17 g/mol
InChI Key: ZHSRGKNFZMEGPU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a nitro group and a cyclobutyl ring in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of cyclobutyl hydrazine with 4-nitro-1,3-diketone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-Cyclobutyl-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds

Scientific Research Applications

1-Cyclobutyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-nitro-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a boronic acid group instead of a nitro group.

    1-Cyclobutyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitro group.

    1-Cyclobutyl-4-ethynyl-1H-pyrazole: Features an ethynyl group in place of the nitro group .

Uniqueness

1-Cyclobutyl-4-nitro-1H-pyrazole is unique due to the presence of both a cyclobutyl ring and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclobutyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-10(12)7-4-8-9(5-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSRGKNFZMEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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